molecular formula C15H9FO6 B6410247 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261916-79-3

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6410247
CAS RN: 1261916-79-3
M. Wt: 304.23 g/mol
InChI Key: JSIRVNAIQBETMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% (2,5-DCPFB) is an organic compound that is widely used in scientific research as a reagent and intermediate in chemical synthesis. It is a colorless solid, insoluble in water, and soluble in organic solvents such as acetone and ethanol. 2,5-DCPFB is a versatile compound that has been used in a wide range of applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is widely used in scientific research as a reagent and intermediate in chemical synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% has been used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is an organic compound that acts as an intermediate in chemical synthesis. It is used to catalyze a variety of reactions, including the formation of carbon-carbon bonds, the formation of aryl halides, and the formation of amines. In addition, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is used as a catalyst in the synthesis of new molecules and in the modification of existing molecules.
Biochemical and Physiological Effects
2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is an organic compound with no known biochemical or physiological effects. It is not known to be toxic or to interact with any other compounds in the body.

Advantages and Limitations for Lab Experiments

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is a versatile compound that has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easily obtainable, and can be stored for long periods of time without degradation. It is also highly soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% is insoluble in water, which can limit its use in certain reactions.

Future Directions

The use of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% in scientific research is likely to continue to expand as its versatility and usefulness become more widely known. Possible future directions include the use of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% in the synthesis of new materials, the development of new methods for the synthesis of existing compounds, and the exploration of its potential use in drug discovery. In addition, further research into the mechanism of action of 2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% may lead to the development of new applications.

Synthesis Methods

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized by the reaction of 2,5-dichlorobenzoic acid with 4-fluorobenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures, usually between 80-120°C. The reaction is typically completed within one to two hours.

properties

IUPAC Name

5-(2-carboxy-5-fluorophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO6/c16-10-1-2-11(15(21)22)12(6-10)7-3-8(13(17)18)5-9(4-7)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIRVNAIQBETMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691879
Record name 5-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid

CAS RN

1261916-79-3
Record name 5-Fluoro[1,1'-biphenyl]-2,3',5'-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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